molecular formula C8H6BrFO2 B8293519 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethanone

2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethanone

Cat. No. B8293519
M. Wt: 233.03 g/mol
InChI Key: BHIKGDGTKBQDGJ-UHFFFAOYSA-N
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Patent
US06608095B2

Procedure details

To a stirred solution of 1-(3-fluoro-4-hydroxyphenyl)-1-ethanone (2.0 g, 12.98 mmol) in dioxane (3 ml) was added a solution of bromine (2.09 g, 13.1 mmol) in dioxane (12 ml), and the mixture was stirred for 16 hours. The mixture was concentrated in vacuo to give title compound (3.02 g, 99% yield). The compound was used for next reaction without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[OH:8].[Br:12]Br>O1CCOCC1>[Br:12][CH2:10][C:9]([C:4]1[CH:5]=[CH:6][C:7]([OH:8])=[C:2]([F:1])[CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C(C=CC1O)C(C)=O
Name
Quantity
2.09 g
Type
reactant
Smiles
BrBr
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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